N-[(4-bromothiophen-2-yl)methyl]oxan-4-amine

Cross-coupling Suzuki-Miyaura Medicinal chemistry

This is the definitive 4-bromo-β-substituted thiophene-oxane scaffold for medicinal chemistry. Unlike the 5-bromo isomer, its single, sterically and electronically precise C–Br bond avoids competing α-reactivity, ensuring clean Suzuki-Miyaura diversification. The tetrahydropyran oxygen enhances aqueous solubility vs. cyclohexyl analogs, making it ideal for biochemical assays. With a CNS-favorable TPSA (49.5 Ų) and XLogP3 (2.1), it is a superior core for kinase inhibitor libraries and fragment-based screening.

Molecular Formula C10H14BrNOS
Molecular Weight 276.20 g/mol
Cat. No. B7864024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-bromothiophen-2-yl)methyl]oxan-4-amine
Molecular FormulaC10H14BrNOS
Molecular Weight276.20 g/mol
Structural Identifiers
SMILESC1COCCC1NCC2=CC(=CS2)Br
InChIInChI=1S/C10H14BrNOS/c11-8-5-10(14-7-8)6-12-9-1-3-13-4-2-9/h5,7,9,12H,1-4,6H2
InChIKeyLOHRWBXVGADUJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(4-bromothiophen-2-yl)methyl]oxan-4-amine – A Halogenated Thiophene-Tetrahydropyran Building Block for Cross-Coupling-Enabled Medicinal Chemistry and Procurement


N-[(4-bromothiophen-2-yl)methyl]oxan-4-amine (CAS 1154934-63-0) is a heterocyclic secondary amine with the molecular formula C10H14BrNOS and a molecular weight of 276.20 g/mol [1]. The compound integrates a 4-bromothiophene ring linked via a methylene bridge to an oxan-4-amine (tetrahydro-2H-pyran-4-amine) moiety, yielding a scaffold with a computed XLogP3 of 2.1, one hydrogen bond donor, three hydrogen bond acceptors, and a topological polar surface area of 49.5 Ų [1]. It is commercially available from multiple suppliers at purities of 95–98% and is primarily utilized as a synthetic intermediate in medicinal chemistry and kinase inhibitor research [2].

Why N-[(4-bromothiophen-2-yl)methyl]oxan-4-amine Cannot Be Replaced by Non-Halogenated, 5-Bromo, Chloro, or Cyclohexane Analogs


This compound occupies a precise chemical space where three structural features—the 4-bromo substituent, the methylene-linked oxan-4-amine, and the β-substitution regiochemistry—each contribute uniquely to its utility. The non-halogenated analog N-(thiophen-2-ylmethyl)oxan-4-amine lacks the C–Br bond required for Pd-catalyzed cross-coupling diversification ; the 5-bromo positional isomer presents a different electronic environment and steric profile at the α-position adjacent to sulfur, altering oxidative addition kinetics [1]; the 4-chloro analog, while also cross-coupling-competent, exhibits a stronger C–Cl bond (higher bond dissociation energy) that demands harsher catalytic conditions and often gives lower yields in Suzuki-Miyaura reactions [2]; and the cyclohexane analog N-[(4-bromothiophen-2-yl)methyl]cyclohexanamine replaces the tetrahydropyran oxygen with a methylene group, sacrificing the solubility-enhancing polarity and hydrogen-bond-accepting capacity of the oxane ring [3]. These distinctions mean that substituting any single structural element can compromise synthetic tractability, downstream derivatization efficiency, or physicochemical compatibility with aqueous biological assay conditions.

Quantitative Differentiation Evidence for N-[(4-bromothiophen-2-yl)methyl]oxan-4-amine Versus Closest Analogs


Cross-Coupling Reactivity Advantage: 4-Bromo Substituent Enables Pd-Catalyzed Diversification Absent in Non-Halogenated Analog

The 4-bromo substituent on the thiophene ring of N-[(4-bromothiophen-2-yl)methyl]oxan-4-amine is essential for participation in palladium-catalyzed cross-coupling reactions. The non-halogenated analog N-(thiophen-2-ylmethyl)oxan-4-amine (CAS 1480504-64-0, MW 197.30) cannot undergo oxidative addition to Pd(0) and is therefore incompatible with Suzuki, Stille, or Buchwald-Hartwig diversification strategies . Bromothiophenes undergo oxidative addition to Pd(PPh3)4 readily at room temperature, yielding σ-thienyl palladium complexes in ≥85% yield [1]. This represents a binary functional capability absent in the de-bromo analog, making the brominated compound the required choice for any synthetic route involving downstream C–C or C–N bond formation at the thiophene 4-position.

Cross-coupling Suzuki-Miyaura Medicinal chemistry Scaffold diversification

Regiochemical Differentiation: 4-Bromo (β) vs. 5-Bromo (α) Substitution Alters Electronic Environment and Cross-Coupling Selectivity

The bromine atom at the 4-position (β-position) of the thiophene ring in the target compound is electronically and sterically distinct from the 5-position (α-position) in the positional isomer N-[(5-bromothiophen-2-yl)methyl]oxan-4-amine. In palladium-catalyzed cross-coupling reactions of dibromothiophenes, the C–Br bond adjacent to the sulfur atom (α-position) undergoes significantly faster oxidative addition than the β-position C–Br bond due to the electron-withdrawing inductive effect of sulfur, determining positional selectivity in sequential couplings [1]. The target compound, with bromine exclusively at the 4-position, offers a single, well-defined reactive site without competing α-reactivity, enabling unambiguous regiochemical control during derivatization that the 5-bromo isomer or dibromo congeners cannot provide.

Regioselectivity Cross-coupling Thiophene Electronic effects

Halogen Reactivity Advantage: C–Br vs. C–Cl Bond Dissociation Energy Difference Impacts Cross-Coupling Efficiency

The C–Br bond at the thiophene 4-position of the target compound has a lower bond dissociation energy (BDE) than the corresponding C–Cl bond in the 4-chloro analog N-[(4-chlorothiophen-2-yl)methyl]oxan-4-amine. Typical aryl C–Br BDE values are approximately 14–20 kcal/mol lower than aryl C–Cl BDE values [1]. This difference translates into faster oxidative addition kinetics with Pd(0) catalysts and enables milder reaction conditions (lower temperature, shorter reaction times) for Suzuki-Miyaura, Stille, and other cross-coupling reactions. Bromothiophenes undergo oxidative addition to Pd(PPh3)4 readily at room temperature [2], whereas chlorothiophenes generally require elevated temperatures (60–100 °C) and/or more active catalyst systems.

Bond dissociation energy Cross-coupling Oxidative addition Halogen effect

Solubility Advantage Conferred by Tetrahydropyran (Oxane) Ring Versus Cyclohexane Analog

The tetrahydropyran (oxane) ring in the target compound incorporates an electronegative oxygen atom that significantly increases aqueous solubility compared to the all-carbon cyclohexane ring in N-[(4-bromothiophen-2-yl)methyl]cyclohexanamine (CAS 1040045-85-9, MW 274.22) . Tetrahydropyran is reported to have water solubility of >80,200 mg/L at 25 °C, whereas cyclohexane has water solubility of approximately 55 mg/L . The tetrahydropyran ring is the most frequently reported three-dimensional ring system in marketed drugs, with the oxygen atom enabling hydrogen bond acceptance that carbocyclic rings cannot provide [1]. For the oxan-4-amine substructure specifically, the estimated water solubility is approximately 1 × 10^6 mg/L (log Kow = −0.12) [2].

Solubility Tetrahydropyran Drug-likeness Physicochemical properties

Computational Drug-Likeness Profile Supportive of CNS and Oral Bioavailability Space

The computed physicochemical properties of N-[(4-bromothiophen-2-yl)methyl]oxan-4-amine position it favorably within oral drug-likeness space. The compound has a molecular weight of 276.20 g/mol, XLogP3 of 2.1, 1 hydrogen bond donor, 3 hydrogen bond acceptors, and a topological polar surface area (TPSA) of 49.5 Ų [1]. These values satisfy Lipinski's Rule of Five (MW < 500, logP ≤ 5, HBD ≤ 5, HBA ≤ 10) and fall within the CNS MPO (Multiparameter Optimization) desirable range (TPSA < 90 Ų, indicating potential brain penetration) [2]. By comparison, the non-brominated analog N-(thiophen-2-ylmethyl)oxan-4-amine has a lower MW (197.30) and inherently different logP due to the absence of the polarizable bromine atom, which reduces its utility as a heavy-atom probe in X-ray crystallography or as a radiolabeling precursor.

Drug-likeness ADME CNS drug discovery Physicochemical properties

Commercial Availability with Defined Purity and Multi-Vendor Sourcing

N-[(4-bromothiophen-2-yl)methyl]oxan-4-amine is available from multiple independent suppliers with documented purity specifications. Leyan offers the compound at 98% purity (Catalog No. 1551489) , while CheMenu supplies it at 95% purity (Catalog No. CM672909) . Enamine lists the compound (EN300-166597) at research-scale quantities (0.1 g to 5 g) [1]. This multi-vendor availability with verified purity reduces single-supplier procurement risk and ensures batch-to-batch reproducibility. In contrast, the 4-chloro analog and the 5-bromo positional isomer are not as broadly stocked across major building-block suppliers, potentially leading to longer lead times and limited quantity options.

Commercial availability Purity Procurement Supply chain

Optimal Application Scenarios for N-[(4-bromothiophen-2-yl)methyl]oxan-4-amine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Library Synthesis via Suzuki-Miyaura Diversification at the 4-Position

The compound serves as a versatile core scaffold for generating focused kinase inhibitor libraries. The 4-bromo substituent enables Pd-catalyzed Suzuki-Miyaura cross-coupling with diverse aryl and heteroaryl boronic acids, a transformation that is not possible with the non-halogenated analog [1]. The β-regiochemistry ensures a single reactive site, avoiding the competing α-reactivity that complicates derivatization of 5-bromo or dibromo thiophene analogs [2]. The thiophene heteroaryl amine scaffold is validated in the patent literature as a kinase inhibitor pharmacophore [3], and the tetrahydropyran ring provides the aqueous solubility needed for biochemical kinase assay conditions, outperforming cyclohexane-based analogs . This scenario is optimal for medicinal chemistry teams constructing SAR libraries targeting protein kinases.

Building Block for CNS-Penetrant Lead Optimization Programs

With a TPSA of 49.5 Ų (well below the 90 Ų CNS desirability threshold) and XLogP3 of 2.1 [1], this compound occupies favorable CNS drug-like space. The tetrahydropyran oxygen enhances aqueous solubility relative to cyclohexane-containing analogs [2], while the bromine atom serves dual purposes: as a synthetic handle for late-stage diversification and as a heavy atom for X-ray crystallographic phasing (anomalous scattering) during structure-based drug design. These properties make it an attractive core scaffold for neuroscience-focused lead optimization where brain penetration, solubility, and crystallographic tractability are concurrent requirements.

Fragment-Based Drug Discovery (FBDD) Starting Point with a Built-In Synthetic Handle

With a molecular weight of 276.20 g/mol, this compound falls within the acceptable range for fragment-based screening (typically MW < 300) while already incorporating a reactive C–Br bond for fragment growing and merging strategies [1]. Unlike smaller bromothiophene fragments that lack the tetrahydropyran amine, this compound presents a more elaborated 3D scaffold with defined hydrogen-bonding capacity (1 HBD, 3 HBA), increasing the probability of detecting specific binding interactions in biochemical or biophysical screens (SPR, NMR, ITC). The compound's favorable solubility profile further supports its use at the high concentrations often required in fragment screening (0.1–1 mM) without precipitation artifacts.

Agrochemical and Material Science Intermediate Requiring Regiochemically Defined Functionalization

Beyond pharmaceuticals, the unambiguous 4-bromo substitution pattern on the thiophene ring enables regiochemically controlled polymerization or functionalization for materials science applications. The target compound can undergo Pd-catalyzed C–H homocoupling to generate oligothiophenes bearing terminal C–Br bonds, which allow further iterative chain extension [1]. This regiochemical precision is not achievable with the 5-bromo isomer or with non-halogenated thiophene building blocks. The tetrahydropyran moiety provides the solubility in organic solvents (THF, DMF, toluene) required for homogeneous polymerization conditions.

Quote Request

Request a Quote for N-[(4-bromothiophen-2-yl)methyl]oxan-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.